molecular formula C14H21Cl4N5O2 B124166 N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride CAS No. 150374-62-2

N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride

Cat. No.: B124166
CAS No.: 150374-62-2
M. Wt: 433.2 g/mol
InChI Key: GQODDWZUHQLGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butixocort propionate, also known as tixocortol 17-butyrate,21-propionate, is a synthetic glucocorticoid corticosteroid. It was initially developed by Pfizer Inc. and is known for its potent anti-inflammatory properties. This compound is a locally acting corticosteroid with minimal systemic effects, making it suitable for treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butixocort propionate involves the esterification of tixocortol with propionic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of butixocort propionate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Butixocort propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of butixocort propionate, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

Butixocort propionate has been extensively studied for its anti-inflammatory properties. It is used in various fields, including:

Mechanism of Action

Butixocort propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: Butixocort propionate is unique due to its minimal systemic effects and potent local action. Unlike other corticosteroids, it has a lower impact on the thymus and body weight, making it a safer option for long-term use in inflammatory diseases .

Properties

150374-62-2

Molecular Formula

C14H21Cl4N5O2

Molecular Weight

433.2 g/mol

IUPAC Name

(1E)-1-[amino-[3-(2,4,5-trichlorophenoxy)propoxyamino]methylidene]-2-propan-2-ylguanidine;hydrochloride

InChI

InChI=1S/C14H20Cl3N5O2.ClH/c1-8(2)20-13(18)21-14(19)22-24-5-3-4-23-12-7-10(16)9(15)6-11(12)17;/h6-8H,3-5H2,1-2H3,(H5,18,19,20,21,22);1H

InChI Key

GQODDWZUHQLGEY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl

SMILES

CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl

synonyms

N-(3(2,4,5-trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride
PS 15
PS-15
WR 250417
WR-250417

Origin of Product

United States

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